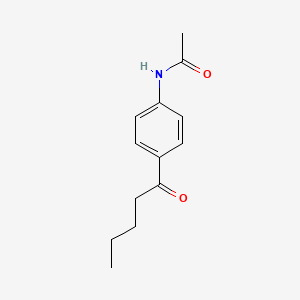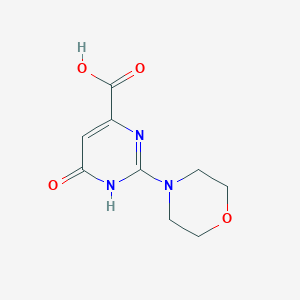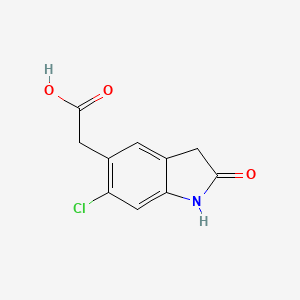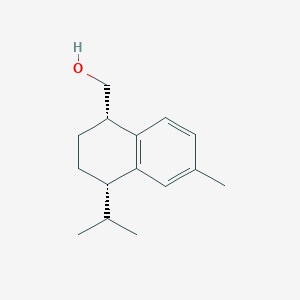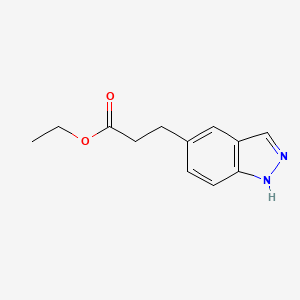
Ethyl 3-(1H-indazol-5-YL)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(1H-indazol-5-YL)propanoate is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1H-indazol-5-YL)propanoate typically involves the formation of the indazole core followed by esterification. One common method involves the cyclization of 2-nitrobenzylamine with hydrazine to form the indazole ring. This is followed by the reaction with ethyl acrylate under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize byproducts and maximize efficiency.
化学反応の分析
Types of Reactions
Ethyl 3-(1H-indazol-5-YL)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted esters or amides.
科学的研究の応用
Ethyl 3-(1H-indazol-5-YL)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 3-(1H-indazol-5-YL)propanoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The indazole core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The ester group allows for modifications that can enhance its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
Ethyl 3-(1H-indole-5-YL)propanoate: Similar structure but with an indole core instead of indazole.
Ethyl 3-(1H-pyrazole-5-YL)propanoate: Contains a pyrazole ring instead of indazole.
Ethyl 3-(1H-benzimidazole-5-YL)propanoate: Features a benzimidazole ring.
Uniqueness
Ethyl 3-(1H-indazol-5-YL)propanoate is unique due to the presence of the indazole ring, which imparts distinct chemical and biological properties. The indazole ring can engage in specific interactions with biological targets, making it a valuable scaffold in drug discovery and development.
特性
CAS番号 |
885271-26-1 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC名 |
ethyl 3-(1H-indazol-5-yl)propanoate |
InChI |
InChI=1S/C12H14N2O2/c1-2-16-12(15)6-4-9-3-5-11-10(7-9)8-13-14-11/h3,5,7-8H,2,4,6H2,1H3,(H,13,14) |
InChIキー |
YGKUOQIKXOFOJV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=CC2=C(C=C1)NN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




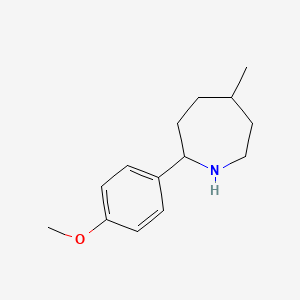
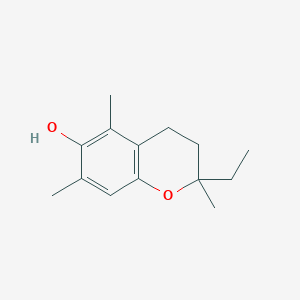
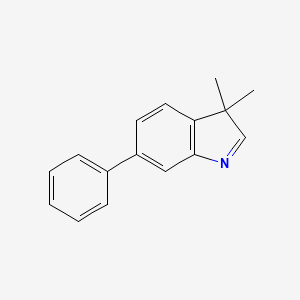
![tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B11883104.png)
